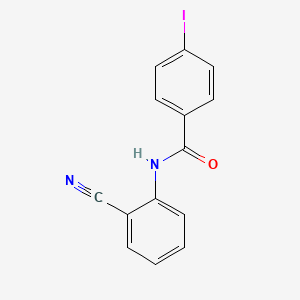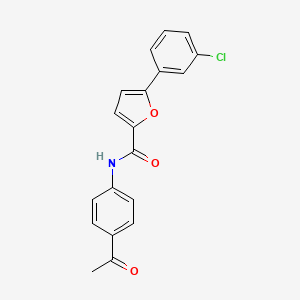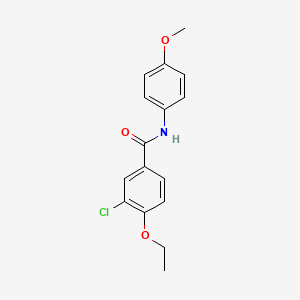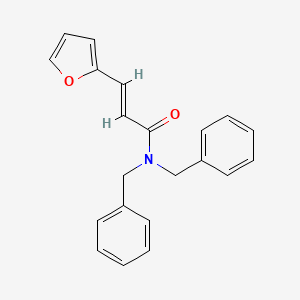
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide, also known as Olodaterol, is a long-acting beta2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). It was developed by Boehringer Ingelheim and approved by the FDA in 2013. Olodaterol is a highly selective beta2-adrenergic agonist that binds to the beta2-adrenergic receptors in the lungs, leading to bronchodilation and improved breathing.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide binds selectively to the beta2-adrenergic receptors in the lungs, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This results in the relaxation of the smooth muscles in the airways, leading to bronchodilation and improved airflow. N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has a long duration of action, allowing for once-daily dosing.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has been shown to have minimal systemic effects, as it is primarily absorbed in the lungs and undergoes rapid metabolism and elimination. It has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials. N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has also been shown to have a low potential for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has several advantages for lab experiments, including its well-established synthesis method and its selective binding to the beta2-adrenergic receptors. It can be used to study the effects of beta2-adrenergic agonists on lung function and airway smooth muscle relaxation. However, its use in lab experiments is limited by its specificity for the beta2-adrenergic receptors and its intended use in the treatment of COPD.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide, including its use in combination with other COPD medications, its potential for use in other respiratory diseases, and its effects on inflammation and oxidative stress in the lungs. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide in the treatment of COPD.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide involves several steps, including the preparation of the key intermediate 3,4-dimethylbenzoyl chloride and the coupling reaction between the intermediate and 5-chloro-2-methoxyaniline. The final product is obtained after purification and crystallization. The synthesis method is well-established and has been described in several patents and publications.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of COPD. It has been shown to improve lung function, reduce exacerbations, and improve quality of life in patients with moderate to severe COPD. N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has also been studied in combination with other COPD medications, such as inhaled corticosteroids and long-acting muscarinic antagonists, to provide additional benefits.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-5-12(8-11(10)2)16(19)18-14-9-13(17)6-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKZGZWKXNZVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)






![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)

![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)

![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)

![2-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5763234.png)